molecular formula C16H14N2O2S B2421650 4-methoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 53641-54-6

4-methoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2421650
CAS No.: 53641-54-6
M. Wt: 298.36
InChI Key: MRSIYRACITXUGL-MSUUIHNZSA-N
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Description

4-methoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Properties

IUPAC Name

4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-18-13-5-3-4-6-14(13)21-16(18)17-15(19)11-7-9-12(20-2)10-8-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSIYRACITXUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 4-methoxybenzoyl chloride with 3-methyl-1,3-benzothiazol-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole ring and methoxy group participate in oxidation processes:

Reagent/Conditions Site of Reaction Product Formed Yield Reference
KMnO₄ in acidic mediumBenzothiazole sulfur atomBenzothiazole sulfoxide72%
H₂O₂ in acetic acidBenzamide aromatic ringHydroxylated benzamide derivative58%

Key Findings :

  • Sulfur oxidation to sulfoxides occurs preferentially over ring hydroxylation under mild acidic conditions.

  • Stronger oxidants like KMnO₄ lead to over-oxidation to sulfones, but this is less common.

Reduction Reactions

The imine bond (C=N) in the benzothiazolylidene system is susceptible to reduction:

Reagent/Conditions Product Formed Stereochemistry Yield Reference
NaBH₄ in methanolDihydrobenzothiazole derivativeRetention of Z-configuration85%
H₂/Pd-C in ethanolSaturated benzothiazolidine compoundRacemic mixture91%

Mechanistic Insight :

  • Hydride transfer to the C=N bond occurs regioselectively, preserving the methoxy group’s integrity.

  • Catalytic hydrogenation reduces both the C=N bond and the benzothiazole ring, forming a fully saturated scaffold.

Electrophilic Substitution

The electron-rich benzamide ring undergoes electrophilic substitution:

Reagent Position Substituted Major Product Reaction Time Reference
Br₂ in CHCl₃Para to methoxy group4-Bromo-3-methyl derivative2 hours
HNO₃/H₂SO₄Meta to benzothiazoleNitro-substituted benzamide4 hours

Regioselectivity Notes :

  • Bromination favors the para position relative to the methoxy group due to directing effects.

  • Nitration occurs meta to the benzothiazole moiety, driven by its electron-withdrawing nature.

Nucleophilic Acyl Substitution

The benzamide carbonyl group reacts with nucleophiles:

Nucleophile Conditions Product Application Reference
NH₂OHReflux in ethanolHydroxamic acid derivativeMetal chelation studies
CH₃NH₂Room temperature, DMFMethylamide analogSAR optimization

Structural Impact :

  • Hydroxamic acid formation enhances metal-binding capacity, relevant in catalytic applications .

  • Methylamide derivatives show improved solubility in polar solvents.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

Reaction Type Catalyst System Coupling Partner Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acidBiaryl-substituted analog78%
SonogashiraPdCl₂(PPh₃)₂, CuIEthynylbenzeneAlkyne-functionalized derivative65%

Applications :

  • Biaryl derivatives exhibit enhanced π-stacking interactions in crystal lattices.

  • Alkyne-functionalized products serve as intermediates for click chemistry.

Comparative Reactivity of Structural Analogs

The table below contrasts reactivity trends with related benzothiazolylidene benzamides:

Compound Oxidation Susceptibility Reduction Efficiency Electrophilic Substitution Rate
4-Methoxy-N-[(2Z)-3-methyl-...]benzamide (Target Compound)HighModerateFast
4-Chloro-N-[(2Z)-3-methyl-...]benzamideLowHighSlow
4-Nitro-N-[(2Z)-3-methyl-...]benzamideModerateLowModerate

Trend Analysis :

  • Electron-donating groups (e.g., methoxy) increase electrophilic substitution rates but reduce oxidative stability.

  • Electron-withdrawing groups (e.g., nitro) hinder reduction efficiency.

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), the compound exhibits:

  • Hydrolysis : Cleavage of the amide bond in acidic/basic media, forming 4-methoxybenzoic acid and benzothiazolylidene amine.

  • Photodegradation : Methoxy group demethylation under UV light, yielding a phenolic byproduct.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. The compound in focus has been evaluated for its efficacy against various bacterial strains and fungi. For instance, studies have shown that similar benzothiazole derivatives possess minimum inhibitory concentrations (MIC) that demonstrate potent activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Escherichia coli
N221.30Klebsiella pneumoniae

These findings suggest that modifications at the benzothiazole core can enhance antimicrobial potency, making it a viable candidate for further development in antimicrobial therapies .

Anticancer Potential

The anticancer properties of 4-methoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have been investigated through various assays. Compounds with similar structures have shown promising results against different cancer cell lines, including colorectal carcinoma.

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (µM)Comparison with Standard
N95.85More potent than 5-FU (IC50 = 9.99 µM)
N184.53More potent than 5-FU (IC50 = 9.99 µM)

The anticancer screening indicates that the presence of specific substituents on the benzothiazole ring enhances the selectivity and potency against cancer cells compared to standard drugs .

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of synthesized benzothiazole compounds against multi-drug resistant strains, showing significant reductions in bacterial viability.
  • Case Study on Cancer Cell Lines : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

4-Methoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure substituted with a methoxy group and a benzothiazole moiety. Its molecular formula is C14H14N2OC_{14}H_{14}N_2O with a molecular weight of approximately 242.28 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives can inhibit bacterial growth by disrupting bacterial cell walls or interfering with metabolic pathways.
  • Anticancer Properties : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Effect Reference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cell lines
AntioxidantScavenging of free radicals
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzothiazole derivatives against various pathogens. The results indicated significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria at concentrations as low as 50 µg/mL .
  • Anticancer Activity : In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. The compound showed an IC50 value of approximately 25 µM in human breast cancer cells .
  • Antioxidant Properties : The antioxidant capacity was assessed using DPPH radical scavenging assays, showing that the compound exhibited significant free radical scavenging activity comparable to standard antioxidants .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-methoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?

  • Methodology :

  • Step 1 : Cyclization of 2-aminothiophenol derivatives with a methoxy-substituted benzaldehyde under acidic conditions to form the benzothiazole core .

  • Step 2 : Alkylation of the benzothiazole nitrogen using methyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the 3-methyl group .

  • Step 3 : Condensation with 4-methoxybenzoyl chloride in dichloromethane (DCM) under reflux to form the final imine-linked benzamide .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetonitrile to achieve >95% purity .

    • Key Considerations : Monitor reaction progress via TLC and confirm product identity using 1H^1H-NMR and HRMS .

Q. How is the Z-configuration of the imine group in this compound validated experimentally?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to confirm the stereochemistry of the imine bond. For example, SHELXL software ( ) can refine crystallographic data, as demonstrated for analogous benzothiazole derivatives .

  • NOESY NMR : Detect spatial proximity between the methoxy group and the benzothiazole proton to infer the Z-configuration .

    • Data Example :
TechniqueObservationConclusion
X-rayDihedral angle <10° between benzamide and benzothiazole planesZ-configuration confirmed

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound with higher yield?

  • Methodology :

  • DFT Calculations : Model transition states for key steps (e.g., cyclization) to identify energy barriers and optimal solvent systems (e.g., DCM vs. THF) .

  • Molecular Dynamics : Simulate solvent effects on alkylation efficiency to minimize side reactions (e.g., over-alkylation) .

    • Case Study :
  • For analogous sulfamoylbenzamides, DFT-guided solvent selection improved yields by 20% compared to trial-and-error approaches .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodology :

  • Comparative Assays : Test the compound against standardized cell lines (e.g., MCF-7 for anticancer activity) alongside structurally similar derivatives to isolate structure-activity relationships (SARs) .

  • Meta-Analysis : Cross-reference bioactivity databases to identify confounding factors (e.g., assay pH or solvent effects) .

    • Example Contradiction :
  • A benzothiazole analog showed IC50_{50} = 5 μM in one study but was inactive in another. Resolution: The active study used DMSO solvent, while the inactive study used ethanol, altering membrane permeability .

Q. How does the methoxy group influence the compound’s interaction with biological targets like 11β-HSD1?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions between the methoxy group and the enzyme’s active site (e.g., hydrogen bonding with Tyr177^{177}) .

  • SAR Studies : Synthesize analogs with -OCH3_3 replaced by -Cl or -CN and compare inhibitory potency .

    • Findings :
SubstituentIC50_{50} (μM)Interaction Type
-OCH3_30.8H-bond with Tyr177^{177}
-Cl3.2Hydrophobic only

Q. What experimental techniques validate the compound’s stability under physiological conditions?

  • Methodology :

  • HPLC-MS Stability Assay : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation products .

  • Thermogravimetric Analysis (TGA) : Assess thermal stability by heating to 300°C at 10°C/min .

    • Data Table :
Condition% Degradation (24h)Major Degradant
pH 2.015%Hydrolyzed amide
pH 7.45%None detected

Methodological Guidance for Data Contradictions

  • Scenario : Conflicting crystallographic data on π-π stacking distances in similar compounds.
    • Resolution :

Re-refine diffraction data using SHELXL ( ) with updated scattering factors.

Compare packing motifs across polymorphs (e.g., P21_1/c vs. C2/c space groups) .

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